N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-7-5-4-6-11(12)15/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECSIUOEMCLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20FNO4
- Molecular Weight : 285.31 g/mol
- CAS Number : 2034485-07-7
- SMILES Notation : COCC(C)(CNC(=O)COc1ccccc1F)
The compound features a dimethoxy group, a fluorophenoxy moiety, and an acetamide functional group, which contribute to its biological properties.
Research indicates that this compound may interact with specific biological targets, enhancing its pharmacological effects. The presence of the fluorophenoxy group is particularly noteworthy as it has been shown to increase the selectivity and potency of compounds against various enzymes.
Enzyme Inhibition
Studies have demonstrated that related compounds with similar structural features exhibit potent inhibition of enzymes such as α-l-fucosidases. For instance, derivatives with fluorine substitutions on phenyl rings have shown enhanced inhibitory effects, suggesting a possible mechanism for this compound .
Neuroprotective Effects
Compounds structurally related to this compound have been studied for their neuroprotective properties. The interaction with peripheral benzodiazepine receptors suggests potential applications in treating anxiety and depression by modulating GABAergic activity.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. Below are some key findings:
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Potent inhibition of α-l-fucosidases | 0.012 μM (human lysosomal enzyme) |
| Study 2 | Neuroprotective effects observed in animal models | Not specified |
| Study 3 | Selective binding to peripheral benzodiazepine receptors | Not specified |
Case Studies
-
Inhibition of α-l-Fucosidases :
A study demonstrated that N-(2-fluorophenyl)-substituted acetamides exhibit strong inhibition against α-l-fucosidases, with significant implications for treating lysosomal storage disorders . -
Neuroprotection :
In vivo studies indicated that compounds similar to this compound could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration.
Comparison with Similar Compounds
Anti-Cancer Acetamides ()
Compounds 38–40 from share the acetamide backbone but differ in substituents:
- 38 : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- 39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
- 40 : N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Key Differences :
- The target compound lacks the sulfonylquinazoline moiety present in 38–40 , which is critical for their anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines.
Key Differences :
- Fluorine vs. Chlorine: The target compound’s 2-fluorophenoxy group has higher electronegativity than the chloro substituents in WH7 and compound 602, which could reduce lipophilicity and alter herbicidal efficacy.
- Substituent Position : The ortho-fluorine in the target compound may hinder rotational freedom compared to para-chloro groups in auxin agonists, impacting binding to auxin receptors .
Pesticidal Chloroacetamides ()
Examples include alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) acetamide).
Key Differences :
- Halogen Type : The target compound’s fluorine substituent is less reactive than the chlorine in pesticidal analogues, suggesting reduced soil persistence or toxicity.
- Backbone Complexity : The dimethoxypropyl group in the target compound introduces greater steric hindrance compared to the simpler methoxymethyl or thienyl groups in pesticidal compounds .
Fluorophenyl Acetamides ()
Key Differences :
- Fluorine Position : The target compound’s single ortho-fluorine contrasts with the para-fluorine in III-38 and the di-ortho-fluorines in ’s compound, which may affect π-π stacking or hydrogen bonding in target interactions.
- Amino vs.
Pharmacological and Physicochemical Data Comparison
Q & A
Q. What are the common synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the condensation of fluorophenoxy acetic acid derivatives with substituted propylamines. Key steps include:
- Acylation : Coupling 2-(2-fluorophenoxy)acetic acid with 2,3-dimethoxy-2-methylpropylamine using coupling agents like TBTU or HATU in dry DCM .
- Purification : Chromatographic methods (e.g., silica gel chromatography) or automated continuous flow reactors to enhance yield and purity .
- Optimization : Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) minimize side reactions. Catalysts such as lutidine improve coupling efficiency .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify protons and carbons in the 2-fluorophenoxy and dimethoxypropyl groups .
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, with ESI-MS used for ionization .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What preliminary biological assays are used to evaluate its activity, and how are results interpreted?
Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases or proteases to identify IC values .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors . Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA for dose-response curves) .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproduct formation during synthesis?
Advanced strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective steps .
- In-line Analytics : Real-time monitoring via FTIR or HPLC to adjust reaction parameters dynamically .
Q. What methodologies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Solutions include:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
- Physicochemical Adjustments : Test solubility (DMSO stock concentration) and stability (LC-MS monitoring) in assay buffers .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced techniques:
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
- Molecular Dynamics Simulations : Predict binding affinities and conformational changes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. What strategies are employed to modify the compound’s scaffold for enhanced pharmacokinetic properties?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Solubility Enhancement : PEGylation or prodrug strategies (e.g., ester prodrugs) .
- Plasma Protein Binding : Structure-activity relationship (SAR) studies to optimize logP values (e.g., replacing methoxy with hydroxyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
